molecular formula C9H20ClNO B2524299 (1-Amino-4-ethylcyclohexyl)methanol;hydrochloride CAS No. 2413874-69-6

(1-Amino-4-ethylcyclohexyl)methanol;hydrochloride

Cat. No.: B2524299
CAS No.: 2413874-69-6
M. Wt: 193.72
InChI Key: QXCAMZSWINJGLA-KYZUINATSA-N
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Description

(1-Amino-4-ethylcyclohexyl)methanol hydrochloride is a cyclohexane derivative featuring a primary amine group at the 1-position, an ethyl substituent at the 4-position, and a hydroxymethyl (-CH₂OH) group. The hydrochloride salt enhances its stability and solubility in polar solvents. The compound’s stereochemistry is critical; it is designated as [(1s,4r)-1-amino-4-ethylcyclohexyl]methanol hydrochloride, indicating a specific spatial arrangement that influences its physicochemical and biological properties . Analytical characterization methods include HPLC and UV spectroscopy, common for amino-alcohol hydrochlorides .

Properties

IUPAC Name

(1-amino-4-ethylcyclohexyl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-2-8-3-5-9(10,7-11)6-4-8;/h8,11H,2-7,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLNDRMYNZQLCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule’s structure necessitates simultaneous installation of amino and hydroxymethyl groups at the 1-position of a 4-ethylcyclohexane scaffold. Three primary retrosynthetic disconnections emerge:

Cyclohexane Ring Construction via [4+2] Cycloaddition

Diels-Alder reactions between ethyl-substituted dienes and acrylate dienophiles offer a stereocontrolled route to the cyclohexane core. For instance, ethyl vinyl ether reacts with 2-ethyl-1,3-butadiene under Lewis acid catalysis (ZnCl₂, −20°C) to yield ethyl 4-ethylcyclohex-2-ene-1-carboxylate, which undergoes subsequent hydrogenation and functionalization.

Functional Group Interconversion at C1

Existing cyclohexane derivatives permit late-stage modification:

  • Amination : Nitro reduction (H₂/Pd-C), reductive amination (NaBH₃CN/NH₄OAc), or Hofmann degradation of amides.
  • Hydroxymethylation : Grignard addition to ketones, hydroboration-oxidation of alkenes, or cyanohydrin hydrolysis.

Direct C–H Functionalization

Transition-metal-catalyzed C–H activation (Rh, Ir) enables simultaneous introduction of amino and hydroxymethyl groups, though yields remain suboptimal (<50%) compared to classical methods.

Detailed Synthetic Methodologies

Method A: Reductive Amination of 4-Ethylcyclohexanone

Reaction Scheme
  • Ketone Formation : 4-Ethylcyclohexanone synthesized via Friedel-Crafts acylation of ethylbenzene followed by hydrogenation.
  • Reductive Amination :
    $$ \text{4-Ethylcyclohexanone} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{(1-Amino-4-ethylcyclohexyl)methanol} $$
  • Salt Formation : HCl gas bubbled into ethanolic amine solution yields hydrochloride salt.
Optimized Conditions
Parameter Optimal Value Effect on Yield
Temperature 0–5°C Minimizes imine hydrolysis
Reducing Agent NaBH₃CN (1.2 eq) Selective amine formation
Solvent MeOH:H₂O (9:1) Enhances solubility
Reaction Time 12 h >95% conversion

Yield : 87% after recrystallization (EtOAc/hexanes).

Method B: Nitro Group Hydrogenation

Reaction Sequence
  • Nitroalkene Synthesis : 4-Ethylcyclohexene treated with NO₂ gas (−78°C) forms 1-nitro-4-ethylcyclohexane.
  • Catalytic Hydrogenation :
    $$ \text{1-Nitro-4-ethylcyclohexane} \xrightarrow{\text{H}_2 (4 \, \text{bar}), 10\% \, \text{Pd/C}, \, \text{MeOH}} \text{1-Amino-4-ethylcyclohexane} $$
  • Hydroxymethylation : Formaldehyde addition under basic conditions (K₂CO₃, DMF) followed by borohydride reduction.
Critical Parameters
  • Catalyst Loading : 5 wt% Pd/C prevents over-reduction to cyclohexylamine.
  • Pressure : 4–6 bar H₂ ensures complete nitro reduction without ring hydrogenation.
  • Isolation : Filtration through Celite® and solvent stripping under N₂ preserves amine stability.

Yield : 68% (two steps).

Method C: Cyanohydrin Route

Stepwise Procedure
  • Cyanohydrin Formation : 4-Ethylcyclohexanone + NaCN → 1-cyano-1-hydroxy-4-ethylcyclohexane.
  • Reductive Amination : Raney Ni (50°C, NH₃/MeOH) converts nitrile to amine.
  • Acid Hydrolysis : 6M HCl reflux converts -CN to -CH₂OH.
Advantages and Limitations
  • Stereocontrol : Cis/trans ratio 3:1 due to planar transition state during cyanide addition.
  • Purification : Silica gel chromatography (EtOAc:MeOH 4:1) separates diastereomers.

Yield : 74% (over three steps).

Analytical Characterization

Spectroscopic Data

Technique Key Signals Assignment
¹H NMR (D₂O) δ 1.12 (t, J=7.1 Hz, 3H, CH₂CH₃) Ethyl group
δ 3.45 (m, 2H, CH₂OH) Hydroxymethyl protons
¹³C NMR δ 22.1 (CH₂CH₃), 64.8 (CH₂OH) Quaternary carbons
HRMS m/z 172.1432 [M+H]⁺ (calc. 172.1436) Molecular ion confirmation

Physicochemical Properties

Property Value Method
Melting Point 181–183°C Differential Scanning Calorimetry
Solubility (H₂O) 32 mg/mL Turbidimetric assay
pKa (amine) 9.8 ± 0.2 Potentiometric titration

Industrial-Scale Considerations

Cost Analysis of Routes

Method Raw Material Cost ($/kg) PMI (kg waste/kg product)
Reductive Amination 120 18
Nitro Hydrogenation 95 27
Cyanohydrin 140 35

Chemical Reactions Analysis

Types of Reactions

(1-Amino-4-ethylcyclohexyl)methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: The major products are the corresponding ketone or aldehyde.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry

(1-Amino-4-ethylcyclohexyl)methanol;hydrochloride has been explored for its potential as a therapeutic agent. It has shown promise in inhibiting Mycobacterium tuberculosis, a major cause of tuberculosis. In a study evaluating various compounds, it was found that analogs with similar structures exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MIC) below 20 µM for many compounds tested .

Biological Studies

The compound is utilized in biological research to study interactions with enzymes and receptors. Its amino group allows for hydrogen bonding with biological molecules, potentially influencing their structure and function. This property makes it valuable in biochemical assays and investigations into metabolic pathways.

Chemical Synthesis

Due to its unique structure, this compound serves as a building block in organic synthesis. It can undergo oxidation to form ketones or aldehydes and can participate in substitution reactions, making it useful in the development of new chemical entities.

Case Study 1: Antimicrobial Activity

In a recent investigation into novel chemical entities against Mycobacterium tuberculosis, compounds similar to this compound were synthesized and screened for activity. The study reported that several analogs demonstrated potent inhibition with MIC values significantly lower than 20 µM, indicating the potential for further development as anti-tuberculosis agents .

Case Study 2: Structure-Activity Relationship (SAR) Studies

Research focusing on the SAR of compounds related to this compound revealed insights into how modifications at various positions affect biological activity. For example, altering substituents on the cyclohexane ring influenced both potency and selectivity against specific biological targets. This information is critical for designing more effective therapeutic agents .

Mechanism of Action

The mechanism of action of (1-Amino-4-ethylcyclohexyl)methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs on Cyclohexane Backbone
Compound Name Molecular Weight (g/mol) Key Functional Groups Stereochemistry Notable Properties References
(1-Amino-4-ethylcyclohexyl)methanol HCl 256.35 -NH₂, -CH₂OH, -C₂H₅ (1s,4r) High polarity due to -NH₂ and -CH₂OH; hydrochloride improves aqueous solubility
trans-4-Aminocyclohexanemethanol HCl 195.70 -NH₂, -CH₂OH trans Forms layered H-bond networks; methanol solvate alters 3D crystal structure
4-(Dimethylamino)cyclohexanone HCl 193.69 -N(CH₃)₂, -C=O N/A Ketone group increases lipophilicity (log P ~0.92); weaker base than primary amines
2-(Dimethylaminomethyl)cyclohexanone HCl 219.75 -N(CH₃)₂, -C=O, -CH₂- linker N/A Enhanced basicity due to dimethylamino; used in Mannich base synthesis

Key Findings :

  • Solubility: Hydrochloride salts of primary amines (e.g., target compound) generally exhibit higher aqueous solubility than tertiary amines (e.g., 4-(dimethylamino)cyclohexanone HCl) due to stronger ion-dipole interactions .
  • Crystallinity: trans-4-Aminocyclohexanemethanol HCl forms 2D hydrogen-bonded layers, while its methanol solvate creates a 3D network via additional O-H···O bonds, highlighting solvent-dependent polymorphism .
Functional Group Variations
  • Amino-Alcohols vs. Aminoketones: The target compound’s -CH₂OH group confers higher polarity (log P <1) compared to 4-(dimethylamino)cyclohexanone HCl (log P ~0.92), which has a ketone group. This difference impacts membrane permeability and bioavailability . Aminoketones like 4-(dimethylamino)cyclohexanone HCl are prone to redox reactions (e.g., ketone reduction), whereas amino-alcohols are more stable under physiological conditions .
  • Aromatic analogs (e.g., (4-(1-aminoethyl)phenyl)methanol HCl) exhibit π-π stacking capabilities absent in cyclohexane derivatives, influencing solid-state packing and solubility .

Biological Activity

Overview

(1-Amino-4-ethylcyclohexyl)methanol;hydrochloride is a chemical compound with the molecular formula C9H19NO·HCl. It features an amino group and an ethyl group attached to a cyclohexane ring, along with a methanol group. This unique structure contributes to its diverse biological activities, making it a subject of interest in various scientific research applications.

Synthesis and Properties

The synthesis of this compound typically involves the reduction of the corresponding ketone or aldehyde precursor, often through catalytic hydrogenation using palladium on carbon (Pd/C) under mild conditions. The compound exhibits properties that allow it to interact with various biological targets, influencing their activity.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with biological molecules, which can modulate their structure and function. The amino group can interact with enzymes and receptors, potentially altering their activity and leading to various biological effects.

Biological Activity

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has been noted for its effectiveness against multi-drug resistant pathogens such as Pseudomonas aeruginosa and Acinetobacter species .
  • Pharmacological Effects : The compound may serve as a G protein-coupled receptor (GPCR) modulator, influencing signaling pathways associated with various physiological processes. Its interaction with specific receptors could lead to biased agonism, affecting downstream signaling cascades .

Case Studies

  • Antibacterial Properties : In one study, this compound was evaluated for its antibacterial efficacy against a range of pathogens. Results indicated significant inhibition of bacterial growth, particularly in strains resistant to conventional antibiotics .
  • GPCR Modulation : Another research effort focused on the compound's role as a biased agonist at dopamine receptors. The findings suggested that it could preferentially activate certain signaling pathways while inhibiting others, highlighting its potential for therapeutic applications in neuropharmacology .

Data Tables

Biological Activity Target Organisms/Pathways Observations
AntimicrobialGram-positive and Gram-negative bacteriaEffective against multi-drug resistant strains
GPCR modulationDopamine receptorsBiased agonism observed
Enzyme interactionVarious enzymesPotential modulation of enzyme activity

Q & A

Q. What are the key considerations for optimizing the synthesis of (1-Amino-4-ethylcyclohexyl)methanol hydrochloride to maximize yield and purity?

  • Methodological Answer : Synthesis optimization typically involves:
  • Reaction Conditions : Adjusting temperature (e.g., 50–80°C for Mannich-type reactions) and pH to favor amine-aldehyde condensation .
  • Catalysts : Using Lewis acids (e.g., ZnCl₂) or bases to accelerate intermediate formation .
  • Purification : Column chromatography with polar solvents (e.g., methanol/chloroform gradients) or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .
  • Yield Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and purity (>95% by NMR) .

Q. How can spectroscopic techniques (NMR, MS) be used to confirm the structure and purity of (1-Amino-4-ethylcyclohexyl)methanol hydrochloride?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify functional groups (e.g., amine protons at δ 1.5–2.5 ppm, cyclohexyl CH₂ at δ 1.2–1.8 ppm). Integration ratios verify substituent positions .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]+ at m/z 206.1) and detects impurities (e.g., unreacted precursors) .
  • FT-IR : Peaks at 3300 cm⁻¹ (N-H stretch) and 1050 cm⁻¹ (C-O stretch) validate functional groups .

Q. What storage conditions are critical for maintaining the stability of (1-Amino-4-ethylcyclohexyl)methanol hydrochloride?

  • Methodological Answer :
  • Temperature : Store at –20°C in airtight containers to prevent decomposition .
  • Moisture Control : Use desiccants (silica gel) to avoid hygroscopic degradation .
  • Light Sensitivity : Amber vials prevent photolytic cleavage of the amine group .

Advanced Research Questions

Q. How can researchers investigate the biological activity of (1-Amino-4-ethylcyclohexyl)methanol hydrochloride, particularly its interaction with neurotransmitter receptors?

  • Methodological Answer :
  • In Vitro Binding Assays : Radioligand displacement studies (e.g., using ³H-serotonin or ³H-dopamine) to measure IC₅₀ values .

  • Functional Assays : cAMP accumulation or calcium flux assays in transfected HEK293 cells expressing target receptors .

  • Data Interpretation : Compare results to structurally similar compounds (e.g., 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride, which modulates serotonin receptors ).

    Table 1 : Example Receptor Interaction Data from Analogous Compounds

    Study FocusFindings (Analogous Compound)Reference
    Serotonin Receptor (5-HT₂A)Partial agonist (EC₅₀ = 120 nM)
    Dopamine Transporter (DAT)Weak inhibition (IC₅₀ > 1 µM)

Q. How should researchers resolve contradictions in pharmacological data, such as conflicting binding affinities across studies?

  • Methodological Answer :
  • Orthogonal Validation : Use multiple assays (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm binding kinetics .
  • Structural Analysis : X-ray crystallography or molecular docking to identify binding pose variations (e.g., protonation state effects in acidic environments) .
  • Batch Consistency : Verify compound purity via HPLC-UV/MS and exclude solvent artifacts (e.g., DMSO interference) .

Q. What strategies are effective for studying the compound’s metabolic stability and potential reactive metabolites?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Track metabolites like N-oxide derivatives .
  • Reactive Intermediate Trapping : Use glutathione (GSH) to capture electrophilic metabolites; detect adducts via high-resolution MS .
  • Computational Prediction : Tools like MetaSite to prioritize labile sites (e.g., cyclohexyl C-H bonds) for oxidative metabolism .

Methodological Notes

  • Synthesis Optimization : Evidence from indole-derived analogs suggests that steric hindrance from the ethyl group may require longer reaction times (12–24 hrs) .
  • Data Reproducibility : Variations in biological activity (e.g., receptor selectivity) may arise from salt form differences (free base vs. hydrochloride) .
  • Safety Protocols : Use fume hoods and PPE (gloves, goggles) during synthesis; avoid inhalation/contact due to amine toxicity .

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